molecular formula C9H9N3O2S B13897783 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B13897783
M. Wt: 223.25 g/mol
InChI Key: MBAHGHSNYQXCQX-UHFFFAOYSA-N
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Description

3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the thienopyridine family, which is known for its diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thienopyridine core . The reaction conditions often include heating in solvents like formic acid or xylene, and the use of catalysts such as calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide is likely mediated through the inhibition of specific enzymes. For instance, it has been identified as a LIMK1 inhibitor, which affects cellular dynamics and signaling pathways . Another study suggests its action through CDK8 inhibition, which is involved in transcription regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a potent inhibitor of enzymes like LIMK1 and CDK8 highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O2S/c1-14-4-2-3-12-9-5(4)6(10)7(15-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13)

InChI Key

MBAHGHSNYQXCQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(SC2=NC=C1)C(=O)N)N

Origin of Product

United States

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